molecular formula C20H22N2O4 B2649090 N-(octahydro-1,4-benzodioxin-6-yl)-3-(pyridin-2-yloxy)benzamide CAS No. 1902900-18-8

N-(octahydro-1,4-benzodioxin-6-yl)-3-(pyridin-2-yloxy)benzamide

货号: B2649090
CAS 编号: 1902900-18-8
分子量: 354.406
InChI 键: AONPSNCWODKBRK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(octahydro-1,4-benzodioxin-6-yl)-3-(pyridin-2-yloxy)benzamide (CAS 1902900-18-8) is a synthetic organic compound with a molecular formula of C20H22N2O4 and a molecular weight of 354.4 g/mol. Its complex structure features an octahydro-1,4-benzodioxin moiety linked to a benzamide core, which is further substituted with a pyridin-2-yloxy group. This specific architecture is of significant interest in medicinal chemistry and pharmacology research. Preliminary biological studies suggest this compound possesses promising antimicrobial properties. Research on analogous benzodioxin derivatives indicates potential for FtsZ protein inhibition, a key target in bacterial cell division, which may contribute to antibacterial effects. Data indicates potent activity against strains such as Staphylococcus aureus (MSSA) with a minimum inhibitory concentration (MIC) of 8 µg/mL and methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 16 µg/mL . Furthermore, the 1,4-benzodioxan scaffold is known to be investigated for its interactions with the central nervous system. Structure-activity relationship (SAR) studies on related compounds have shown that the benzodioxane ring system plays a critical role in binding to receptors such as alpha-1-adrenoreceptors, influencing neurotransmitter systems . This implies potential research applications in neuroscience. This product is intended for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers can leverage this compound as a key intermediate or tool compound for developing new therapeutic agents, probing biological mechanisms, and conducting structure-activity relationship studies.

属性

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-pyridin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c23-20(22-15-7-8-17-18(13-15)25-11-10-24-17)14-4-3-5-16(12-14)26-19-6-1-2-9-21-19/h1-6,9,12,15,17-18H,7-8,10-11,13H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONPSNCWODKBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(octahydro-1,4-benzodioxin-6-yl)-3-(pyridin-2-yloxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an octahydro-benzodioxin moiety and a pyridinyl group, which may contribute to its biological properties. The molecular formula is C19H22N2O3C_{19}H_{22}N_2O_3, and its structural characteristics are essential for understanding its interactions with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • Receptor Modulation : The compound is believed to interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, particularly against resistant strains of bacteria such as Staphylococcus aureus.
  • Cell Signaling Pathways : It may modulate key signaling pathways involved in inflammation and pain perception.

Antimicrobial Activity

A significant aspect of research on this compound is its antimicrobial activity. Studies have shown that it exhibits potent activity against certain bacterial strains. The minimum inhibitory concentrations (MICs) for various strains are summarized in the table below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MSSA)8
Staphylococcus aureus (MRSA)16
Bacillus subtilis4

These results indicate that this compound could be a promising candidate for further development as an antimicrobial agent.

Case Studies

  • Study on Opioid Receptors : A study investigated the affinity of benzamide derivatives for opioid receptors. While not directly on the compound , it provides insight into the potential receptor interactions relevant to this compound. The compounds were found to exhibit high selectivity for delta opioid receptors, which could relate to analgesic effects .
  • FtsZ Inhibition : Research focused on benzodioxane derivatives has highlighted their role as inhibitors of the FtsZ protein, crucial for bacterial cell division. This mechanism suggests that this compound might also share similar properties, contributing to its antimicrobial effects .

相似化合物的比较

D4476 (4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide)

  • Structure : Shares the benzodioxin-benzamide backbone but incorporates an imidazole-pyridinyl side chain.
  • Key Differences : The imidazole ring in D4476 may enhance hydrogen-bonding interactions with cellular kinases, whereas the target compound’s pyridinyloxy group could favor π-π stacking with aromatic residues in receptors.

NDD-713 (Beta-Adrenoceptor Antagonist)

  • Structure: Contains a 2,3-dihydro-1,4-benzodioxin linked to a cyclopropylmethoxy group and a hydroxypropylamino chain.
  • Pharmacology: Selective β1-adrenoceptor antagonist for cardiovascular diseases. The cyclopropane moiety likely improves metabolic stability compared to the target compound’s simpler ether linkage .
  • Key Differences : NDD-713’s bulky substituents may restrict blood-brain barrier penetration, whereas the target compound’s pyridinyloxy group could enhance solubility and central nervous system activity.

Trazpirobenum (3-{5-[(1R,2S)-2-(2,2-Difluoropropanamido)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]-1H-indazol-1-yl}-N-[(3R)-oxolan-3-yl]benzamide)

  • Structure: Features a benzodioxin-benzamide scaffold with an indazole-oxy-propylamino chain and difluoropropanamide group.
  • Pharmacology : Approved for undisclosed indications (INN listing), with fluorination likely enhancing bioavailability and target affinity .
  • Key Differences : The indazole and tetrahydrofuran groups in trazpirobenum may broaden target specificity, while the target compound’s pyridinyloxy substituent offers simpler synthetic accessibility.

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

  • Structure: Combines benzodioxin with a pyridin-3-amine and dimethylaminomethylphenyl group.
  • Pharmacology: Research use only; the dimethylamino group may enhance solubility and membrane permeability .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Biological Target/Activity Evidence ID
Target Compound ~357.4 (calc.) Pyridin-2-yloxy, benzamide, octahydro-BD Undisclosed (putative immunomodulator) N/A
D4476 ~447.5 (calc.) Imidazole-pyridinyl, benzamide, dihydro-BD Treg cell inhibition
NDD-713 ~513.6 (calc.) Cyclopropylmethoxy, hydroxypropylamino β1-adrenoceptor antagonist
Trazpirobenum 560.5 Indazole-oxy, difluoropropanamide, THF Undisclosed (INN-approved)
6-(Dihydro-BD)-pyridin-3-amine derivative 391.46 Dimethylaminomethylphenyl, methoxy Research use (solubility-enhanced)

BD = benzodioxin; THF = tetrahydrofuran; calc. = calculated based on formula.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。